(1-甲基-1H-咪唑-5-基)甲基-4-氯苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

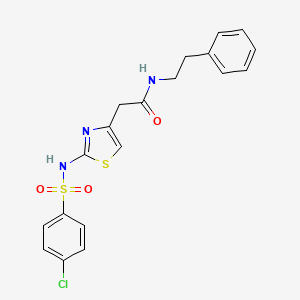

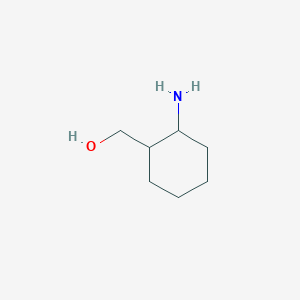

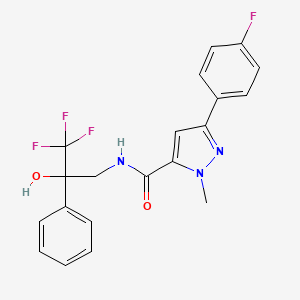

“(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring is a fundamental nitrogen heterocycle and mimics various nucleoside bases as well as histidine and histamine . This compound is used in laboratory chemicals .

Synthesis Analysis

1-Methylimidazole, a precursor to this compound, can be prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .科学研究应用

Antibacterial and Antimycobacterial Activity: Imidazole derivatives have demonstrated antibacterial and antimycobacterial effects. Researchers have synthesized compounds containing the 1,3-diazole ring and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis .

Anti-Inflammatory Properties: Certain imidazole derivatives exhibit anti-inflammatory activity. These compounds may modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs .

Antitumor Potential: Studies have explored the antitumor properties of imidazole-based compounds. Their mechanisms of action may involve interference with cancer cell growth and proliferation .

Antidiabetic Effects: Imidazole derivatives have been investigated for their potential in managing diabetes. These compounds may impact glucose metabolism and insulin sensitivity .

Antiviral Activity: Some imidazole-containing drugs, such as enviroxime, exhibit antiviral effects. These compounds may target viral replication processes .

Antioxidant Properties: Certain imidazole derivatives possess antioxidant activity, which can help protect cells from oxidative damage .

Antiprotozoal and Antibacterial Effects: Imidazole-based compounds, including ornidazole and metronidazole, have been used as antiprotozoal and antibacterial agents .

Ulcerogenic Activity: Imidazole derivatives like omeprazole and pantoprazole are used as antiulcer drugs. They act by inhibiting gastric acid secretion .

Synthetic Routes

Various synthetic methods exist for imidazole and its derivatives. Researchers have employed Grignard reactions, lithiation, and other strategies to prepare these compounds . Recent advances in regiocontrolled synthesis have further expanded the toolbox for creating substituted imidazoles .

安全和危害

This compound is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

(3-methylimidazol-4-yl)methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-8-14-6-11(15)7-17-12(16)9-2-4-10(13)5-3-9/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGKTZONPOKNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1COC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666040 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1-methyl-1H-imidazol-5-yl)methyl 4-chlorobenzenecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818069.png)

![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)